molecular formula C35H64O8 B3060973 Annopentocin A CAS No. 184093-44-5

Annopentocin A

Cat. No. B3060973
CAS RN: 184093-44-5
M. Wt: 612.9 g/mol
InChI Key: ZPRYGZNEAVBQEP-DWFITEHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Annopentocin A belongs to the class of organic compounds known as annonaceous acetogenins . These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone .


Molecular Structure Analysis

Annopentocin A is a derivative of fatty acids, usually C32 or C34 . It contains a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha, beta-unsaturated-gamma-lactone . More detailed structural analysis would require advanced techniques such as X-ray crystallography .

Scientific Research Applications

Cytotoxicity and Cancer Research

  • Annopentocin A, along with other acetogenins, has been identified for its cytotoxic properties, particularly in cancer research. Specifically, it has been found to be selectively cytotoxic to certain cancer cell lines. For instance, in a study by Zeng et al. (1996), annopentocin A demonstrated selective cytotoxicity to pancreatic carcinoma cells. This suggests its potential in targeting specific types of cancer cells, providing a basis for developing targeted cancer therapies (Zeng et al., 1996).

Antimicrobial Properties

  • While not directly related to annopentocin A, research on bacteriocins – ribosomally synthesized antimicrobial peptides – shows a growing interest in natural compounds for antimicrobial applications. This reflects a broader trend in scientific research exploring natural substances, like annopentocin A, for their antimicrobial potential. Chikindas et al. (2018) discuss how these substances could be developed into next-generation antibiotics and novel carrier molecules, highlighting the potential for similar applications with annopentocin A (Chikindas et al., 2018).

Antiviral Research

  • Annona muricata, a plant source of annopentocin A, has been extensively studied for its antiviral properties against various viruses like HIV, hepatitis C, and dengue virus. Prasad et al. (2021) conducted a study on Annona muricata acetogenins, including annopentocin A, for potential anti-SARS-CoV-2 properties. This research underscores the potential of annopentocin A in the development of antiviral therapies, although further studies are necessary (Prasad et al., 2021).

Chemopreventive Properties

  • The ethnomedical use of Annona muricata for cancer treatment has led to investigations into its chemopreventive properties. A study by Moghadamtousi et al. (2015) evaluated an extract of Annona muricata leaves, containing annopentocin A, for its effectiveness against colonic aberrant crypt foci in rats. This study suggests that annopentocin A might have potential as a chemopreventive agent against colon cancer (Moghadamtousi et al., 2015).

Mechanism of Action

While the specific mechanism of action for Annopentocin A is not detailed in the available literature, studies suggest that acetogenins, the class of compounds to which Annopentocin A belongs, exert their cytotoxic activity by inhibiting the NADH-ubiquinone oxidoreductase complex, blocking complex I .

Future Directions

Future research on Annopentocin A could focus on its potential anti-inflammatory and anticancer properties . Further in vitro and in vivo studies should be carried out to explore the molecular mechanisms underlying these properties and to ensure they are safe for human consumption .

properties

IUPAC Name

(2S)-4-[(2R,8R)-2,8-dihydroxy-9-[(2S,5S)-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]oxolan-2-yl]nonyl]-2-methyl-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O8/c1-3-4-5-6-7-8-9-10-11-15-18-31(38)32(39)20-21-33(40)34-22-19-30(43-34)25-29(37)17-14-12-13-16-28(36)24-27-23-26(2)42-35(27)41/h23,26,28-34,36-40H,3-22,24-25H2,1-2H3/t26-,28+,29+,30-,31+,32+,33-,34-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRYGZNEAVBQEP-DWFITEHMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C(CCC(C1CCC(O1)CC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC[C@H]([C@@H](CC[C@@H]([C@@H]1CC[C@H](O1)C[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501102002
Record name (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

184093-44-5
Record name (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184093-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5S)-3-[(2R,8R)-2,8-Dihydroxy-9-[(2S,5S)-tetrahydro-5-[(1S,4R,5R)-1,4,5-trihydroxyheptadecyl]-2-furanyl]nonyl]-5-methyl-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501102002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Annopentocin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031389
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Annopentocin A
Reactant of Route 2
Reactant of Route 2
Annopentocin A
Reactant of Route 3
Reactant of Route 3
Annopentocin A
Reactant of Route 4
Reactant of Route 4
Annopentocin A
Reactant of Route 5
Reactant of Route 5
Annopentocin A
Reactant of Route 6
Reactant of Route 6
Annopentocin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.